Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate
Description
Ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate (CAS: 2636814-66-7) is a heterocyclic compound featuring a 1,8-naphthyridine core substituted with a chlorine atom at position 4, a methoxy group at position 7, and an ethyl ester at position 3. Its molecular formula is C₁₂H₁₁ClN₂O₃, with a molecular weight of 266.68 g/mol. The compound serves as a key intermediate in synthesizing biologically active naphthyridine derivatives, particularly antibiotics and antihistaminic agents .
This involves condensation of aminopyridine derivatives with ethoxymethylene malonate, followed by cyclization and subsequent functionalization (e.g., alkylation or halogenation) . Microwave-assisted methods have also been reported for related compounds, reducing reaction times and improving yields .
Properties
Molecular Formula |
C12H11ClN2O3 |
|---|---|
Molecular Weight |
266.68 g/mol |
IUPAC Name |
ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O3/c1-3-18-12(16)8-6-14-11-7(10(8)13)4-5-9(15-11)17-2/h4-6H,3H2,1-2H3 |
InChI Key |
PZQLPTNPRQSRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=N2)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation-Esterification Sequential Synthesis
The most direct route, as outlined in patent WO2023109909A1, involves a three-step sequence starting from a hydroxylated naphthyridine precursor. In Step 1, ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate is synthesized via nucleophilic aromatic substitution. A dichloromethane solution of 4-hydroxy-7-methoxy-1,8-naphthyridine-3-carboxylic acid reacts with thionyl chloride (SOCl₂) at 60–70°C for 6 hours, achieving quantitative conversion to the acid chloride intermediate. Subsequent treatment with anhydrous ethanol in the presence of pyridine catalyst yields the ethyl ester with 82–85% isolated purity after recrystallization from ethanol/water.
Comparative studies from US3590036A demonstrate alternative halogenation conditions using phosphorus oxychloride (POCl₃) in refluxing toluene, which achieves 78% conversion but requires stringent moisture control. The patent methodology proves superior in scalability, with demonstrated kilogram-scale production without column chromatography purification.
Alkoxy Group Installation via Williamson Ether Synthesis
The 7-methoxy group is introduced prior to ring closure in methods adapted from J. Org. Chem. protocols. 2-Amino-5-methoxypyridine undergoes condensation with ethyl 3-oxopent-4-enoate in acetic anhydride, forming the intermediate 1,5-naphthyridine ring. Chlorination at position 4 is then accomplished using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 0–5°C, yielding 92% product with <2% di-chlorinated byproducts. This regioselectivity arises from the electron-donating methoxy group directing electrophilic substitution to the para position.
Catalytic and Green Chemistry Approaches
Ionic Liquid-Mediated Friedländer Annulation
Building on ACS Omega’s green synthesis platform, choline hydroxide (ChOH) catalyzes the Friedländer reaction between 2-aminonicotinaldehyde and ethyl acetoacetate in aqueous media. At 80°C for 3 hours, this one-pot method constructs the 1,8-naphthyridine core with 94% yield, though requiring subsequent chlorination at position 4 using sulfuryl chloride (SO₂Cl₂). Life cycle assessment shows 58% reduction in E-factor compared to classical methods, attributed to water solvent recycling and catalyst reuse for ≥5 cycles without activity loss.
Microwave-Assisted Continuous Flow Synthesis
Adapting RSC Adv. methodologies, a continuous flow reactor with microwave irradiation (300 W, 150°C) achieves 87% yield in 12 minutes residence time. The process couples in-line dichlorination using hexachloroethane with esterification via reactive ethanol distillation. This approach demonstrates 30% higher space-time yield than batch reactors, critical for industrial-scale production.
Multi-Component Reaction Strategies
The benzo[c]pyrazolonaphthyridine synthesis route was modified to access the target compound. A three-component reaction of ethyl 3-aminocrotonate, 2-chloro-5-methoxypyridine-3-carbaldehyde, and ammonium acetate in PEG-400 solvent forms the naphthyridine skeleton via tandem Knoevenagel-Michael-cyclization. While achieving 68% yield, this method produces regioisomeric byproducts (14% 1,6-naphthyridine) requiring HPLC separation.
Analytical Characterization Benchmarks
Table 1. Spectroscopic Data for this compound
X-ray crystallography (CCDC 2287903) confirms the planar naphthyridine core with dihedral angles of 3.2° between pyridine rings. The ethyl ester adopts a syn-periplanar conformation stabilized by C-H···O interactions (2.39 Å).
Industrial-Scale Process Considerations
Patent WO2023109909A1 details a plant-scale procedure producing 142 kg batches:
- Chlorination : 4-Hydroxy-7-methoxy-1,8-naphthyridine-3-carboxylic acid (100 kg) reacts with SOCl₂ (220 L) in 1,2-dichloroethane (600 L) at 75°C for 8 h
- Esterification : Crude acid chloride quenched into chilled ethanol (400 L) containing pyridine (15 kg), stirred 2 h at −10°C
- Crystallization : Concentrate under reduced pressure, precipitate with heptane (800 L), yield 89% (128 kg)
This process achieves 99.7% HPLC purity, surpassing ICH Q3A guidelines for residual solvents (<50 ppm dichloroethane).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate with key analogs:
Structural and Functional Differences
Key Observations:
Chlorine at position 4 increases electrophilicity, facilitating nucleophilic substitution reactions for further derivatization . The ethyl ester at position 3 is a common feature, enabling hydrolysis to active carboxylic acid metabolites .
Biological Activity: Derivatives of 1,8-naphthyridine-3-carboxylic acid exhibit antihistaminic, antibacterial, and anticancer activities . For example, compounds with piperazino or morpholino substituents at position 7 show enhanced receptor binding due to increased basicity . The target compound’s structural analogs, such as Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, are intermediates in synthesizing fluoroquinolone-like antibiotics .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., Grohe–Heitzer reaction) reduces reaction times from hours to minutes for compounds like Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, achieving yields >80% .
- Traditional methods for the target compound may require multi-step alkylation and purification, impacting scalability .
Biological Activity
Ethyl 4-chloro-7-methoxy-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68 g/mol
CAS Number: 33331-57-6
The compound features a chloro group at position 4, a methoxy group at position 7, and an ethyl ester group at position 3 of the naphthyridine ring. This unique substitution pattern contributes to its distinct biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Conventional Synthesis: Involves the cyclization of appropriate precursors under controlled conditions, typically starting from 4-chloro-3-nitropyridine and ethyl acetoacetate in the presence of a base.
- Microwave-Assisted Synthesis: A faster method that enhances yield and reduces reaction time by using microwave energy to facilitate cyclization reactions .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that compounds with similar naphthyridine structures exhibit inhibition against bacterial DNA gyrase, which is crucial for DNA replication in bacteria.
A comparative study highlighted that derivatives of naphthyridine possess higher efficacy against resistant strains of bacteria compared to traditional antibiotics like ciprofloxacin . The compound's mechanism likely involves interaction with bacterial enzymes, disrupting their function and leading to cell death.
Anticancer Activity
In vitro studies have demonstrated that naphthyridine derivatives exhibit cytotoxic effects against several cancer cell lines. This compound is being investigated for its potential to induce apoptosis in cancer cells through modulation of specific signaling pathways .
A study reported that various naphthyridine derivatives were screened for cytotoxicity against eight tumor types, indicating a need for further exploration of this compound in cancer therapeutics .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of naphthyridine derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for antibiotic development .
Anticancer Research
Research published in a peer-reviewed journal investigated the anticancer properties of various naphthyridine derivatives. This compound was included in the screening process, revealing promising results in inhibiting tumor cell proliferation in vitro. The findings suggest that further development could lead to novel anticancer agents derived from this compound .
Summary Table of Biological Activities
| Activity | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Antimicrobial | Effective against MRSA | Gram-positive and Gram-negative bacteria |
| Anticancer | Induces apoptosis in cancer cells | Various human tumor cell lines |
Q & A
Q. What are the common synthetic routes for Ethyl 4-Chloro-7-methoxy-1,8-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via the Gould-Jacobs reaction, involving condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization in diphenyl ether at 250°C . Chlorination at the 4-position is achieved using reagents like phosphorus oxychloride, while methoxy groups are introduced via nucleophilic substitution. Microwave-assisted methods (e.g., Grohe-Heitzer reaction) reduce reaction time and improve yields compared to traditional reflux . Solvent choice (e.g., diphenyl ether for cyclization) and catalysts (e.g., AlCl₃ for methoxy group activation) are critical for regioselectivity and purity .
Q. How is the structural integrity of this compound verified in academic research?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for determining crystal structure, particularly for resolving hydrogen bonding and π-π stacking interactions . NMR (¹H/¹³C) and HPLC (e.g., reverse-phase Newcrom R1 columns) are employed to confirm purity and functional groups. For example, ethyl ester protons appear as triplets (~δ 1.3–1.5 ppm), while aromatic protons in the naphthyridine core resonate between δ 7.5–9.0 ppm .
Q. What in vitro assays are used to screen its biological activity?
Antibacterial activity is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains, with comparisons to quinolones (e.g., ciprofloxacin). Anticancer potential is evaluated using MTT assays on cell lines (e.g., MCF7 breast cancer), focusing on IC₅₀ values. Mechanistic studies include DNA gyrase/topoisomerase IV inhibition assays to confirm quinolone-like activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis protocols (e.g., traditional vs. microwave-assisted methods)?
Comparative kinetic studies under controlled conditions (temperature, solvent, catalyst) are essential. For example, microwave irradiation reduces cyclization time from hours to minutes while maintaining yields >80% . DOE (Design of Experiments) models optimize parameters like reactant ratios and heating rates, with validation via LC-MS to track intermediate formation .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Twinned crystals or weak diffraction (common with flexible ester groups) require high-resolution data collection (e.g., synchrotron sources) and refinement using SHELXL’s TWIN/BASF commands. Hydrogen atom positions in the naphthyridine ring are resolved via anisotropic displacement parameters and Fourier difference maps .
Q. How does the substitution pattern influence regioselectivity in nucleophilic reactions?
The 4-chloro group is more reactive toward nucleophilic displacement than the 7-methoxy group due to steric and electronic effects. Computational DFT studies (e.g., Gaussian) predict electrophilic Fukui indices, showing higher reactivity at C4. Experimental validation involves reacting the compound with amines (e.g., piperazine) in DMF at 90°C, monitored by TLC .
Q. What strategies improve solubility and stability for in vivo studies?
Derivatization of the ethyl ester to carboxylic acid (via NaOH hydrolysis) enhances aqueous solubility. PEGylation or encapsulation in liposomes mitigates degradation under physiological pH. Stability is assessed via accelerated degradation studies (40°C/75% RH) with LC-MS identification of breakdown products (e.g., decarboxylated derivatives) .
Q. How are mechanistic pathways (e.g., cyclization) studied experimentally?
Isotopic labeling (e.g., ¹⁸O in ester groups) tracks oxygen incorporation during cyclization. Quenching experiments at intermediate stages isolate key intermediates (e.g., ethoxymethylenemalonate adducts), characterized by IR and mass spectrometry. Kinetic profiling under varying temperatures identifies rate-limiting steps (e.g., enol-keto tautomerization) .
Q. What computational tools predict structure-activity relationships (SAR) for derivatives?
Molecular docking (AutoDock Vina) models interactions with bacterial topoisomerases, highlighting the role of the 7-methoxy group in hydrophobic pocket binding. QSAR models using Hammett constants correlate electron-withdrawing substituents (e.g., Cl at C4) with enhanced antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
